9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-
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Overview
Description
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- is an organic compound with the CAS number 91696-30-9. It is a derivative of anthracenedione, characterized by the presence of two amino groups substituted with 2-ethylhexyl and pentyl chains. This compound is known for its aromatic properties and is commonly used as a dye, pigment, or fluorescent marker in chemical research and industrial applications .
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions include substituted anthracenediones and their quinone derivatives .
Scientific Research Applications
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study cellular processes and interactions due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- involves its interaction with molecular targets through its aromatic and amino functional groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. The compound can also intercalate into DNA, disrupting cellular processes and leading to cell death. The specific pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar compounds to 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- include other anthracenedione derivatives such as:
9,10-Anthracenedione:
1,4-Diaminoanthraquinone: A derivative with two amino groups, used as a dye and in biological research.
2-Ethylanthraquinone: Another derivative used in the production of hydrogen peroxide.
The uniqueness of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
66104-74-3 |
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Molecular Formula |
C27H36N2O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(2-ethylhexylamino)-4-(pentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-4-7-11-17-28-22-15-16-23(29-18-19(6-3)12-8-5-2)25-24(22)26(30)20-13-9-10-14-21(20)27(25)31/h9-10,13-16,19,28-29H,4-8,11-12,17-18H2,1-3H3 |
InChI Key |
NHECENGTXWECHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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